molecular formula C12H10ClNO B8693056 2-Chloro-alpha-phenyl-3-pyridinemethanol CAS No. 80100-23-8

2-Chloro-alpha-phenyl-3-pyridinemethanol

Cat. No. B8693056
CAS RN: 80100-23-8
M. Wt: 219.66 g/mol
InChI Key: DFZYQRVGTKIAOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04614833

Procedure details

2.4 g lithium aluminium hydride is added very slowly to 10.6 g 3-benzoyl-2-chloropyridine in 100 ml anhydrous pyridine. After stirring for 2 hrs. at room temperature, the solvent is distilled in vacuo, the residue is added to 5% aqueous HCl and extracted with ether. Working as usual there is obtained 4.5 g of a product, identical with that obtained as in (a).
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:7]([C:15]1[C:16]([Cl:21])=[N:17][CH:18]=[CH:19][CH:20]=1)(=[O:14])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>N1C=CC=CC=1>[Cl:21][C:16]1[C:15]([CH:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[OH:14])=[CH:20][CH:19]=[CH:18][N:17]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
10.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C=1C(=NC=CC1)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
at room temperature, the solvent is distilled in vacuo
ADDITION
Type
ADDITION
Details
the residue is added to 5% aqueous HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=NC=CC=C1C(O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: CALCULATEDPERCENTYIELD 42.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.